REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:19]=[CH:18][C:9]([O:10][CH2:11][CH2:12][N:13]2[CH:17]=[CH:16][N:15]=[CH:14]2)=[C:8]([Cl:20])[CH:7]=1)=[O:5])C.[OH-].[K+].C(O)(=O)C>O>[C:4]([C:6]1[CH:19]=[CH:18][C:9]([O:10][CH2:11][CH2:12][N:13]2[CH:17]=[CH:16][N:15]=[CH:14]2)=[C:8]([Cl:20])[CH:7]=1)([OH:5])=[O:3] |f:1.2|
|
Name
|
1-[2-(4-ethoxycarbonyl-2-chlorophenoxy)ethyl]imidazole
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC(=C(OCCN2C=NC=C2)C=C1)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
evaporated to a small volume
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
crystallised from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC(=C(OCCN2C=NC=C2)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |